molecular formula C21H23ClFNO3 B195964 Haloperidol N-Oxide CAS No. 148406-51-3

Haloperidol N-Oxide

Cat. No.: B195964
CAS No.: 148406-51-3
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
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Description

Haloperidol N-Oxide is a derivative of Haloperidol, a widely used antipsychotic drug Haloperidol is known for its effectiveness in treating schizophrenia and other psychotic disorders

Preparation Methods

Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized through the oxidation of Haloperidol using oxidizing agents such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically involves the following steps:

  • Dissolving Haloperidol in an appropriate organic solvent.
  • Adding the oxidizing agent to the solution.
  • Allowing the reaction to proceed at a controlled temperature.
  • Isolating and purifying the this compound product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Haloperidol N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: this compound can be reduced back to Haloperidol under specific conditions.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Perbenzoic acid, peroxyacetic acid.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Further oxidized metabolites.

    Reduction: Haloperidol.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical chemistry for studying oxidation-reduction reactions.

    Biology: Investigated for its effects on biological systems, particularly in understanding the metabolism of Haloperidol.

    Medicine: Explored for its potential therapeutic effects and as a tool to study the pharmacokinetics of Haloperidol.

    Industry: Utilized in the development of new antipsychotic drugs and in the study of drug metabolism.

Mechanism of Action

Haloperidol N-Oxide exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at these receptors, particularly the D2 receptors, which are involved in the regulation of mood and behavior . By blocking these receptors, this compound can modulate neurotransmitter activity and produce antipsychotic effects.

Comparison with Similar Compounds

    Haloperidol: The parent compound, widely used as an antipsychotic.

    Reduced Haloperidol: A metabolite of Haloperidol with different pharmacological properties.

    Haloperidol Pyridinium: Another metabolite formed through the oxidation of Haloperidol.

Comparison:

    Haloperidol N-Oxide vs. Haloperidol: this compound is an oxidized form of Haloperidol and may have different pharmacokinetics and pharmacodynamics.

    This compound vs. Reduced Haloperidol: Reduced Haloperidol is formed through the reduction of Haloperidol, whereas this compound is formed through oxidation.

    This compound vs. Haloperidol Pyridinium: Both are oxidation products of Haloperidol, but they differ in their chemical structure and potential biological effects.

This compound stands out due to its unique oxidation state and the potential insights it provides into the metabolism and pharmacokinetics of Haloperidol.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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